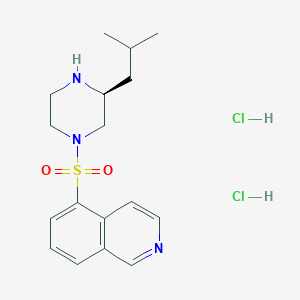

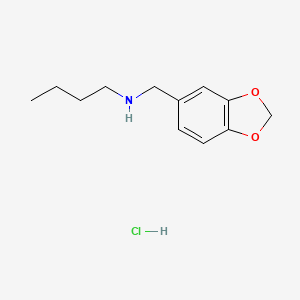

![molecular formula C13H19NO5 B3169210 7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate CAS No. 935761-02-7](/img/structure/B3169210.png)

7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

Overview

Description

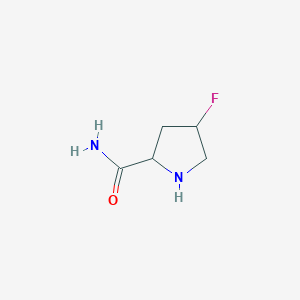

The compound “7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate” is a chemical compound with the molecular formula C13H19NO5 . It is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities .

Synthesis Analysis

The synthesis of this compound and similar structures has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic scaffold, which is a common feature in the family of tropane alkaloids . The InChI code for this compound is 1S/C13H19NO5/c1-13(2,3)19-12(17)14-7-5-6-8(14)10(15)9(7)11(16)18-4/h7-9H,5-6H2,1-4H3 .Scientific Research Applications

Synthesis of Amino Acid Analogs

7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate and its derivatives have been used in the synthesis of various amino acid analogs. For instance, a glutamic acid analogue was synthesized from L-serine, involving the creation of a [2.2.1] ring system and a protected glutamate analogue (Hart & Rapoport, 1999).

Scaffold for Piperidine Synthesis

This compound has served as a new scaffold for the preparation of substituted piperidines. The synthesis process involved the regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane (Harmsen et al., 2011).

Aza-Diels-Alder Reactions

It has been utilized in Aza-Diels-Alder reactions for synthesizing derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates. This process involves the formation of chiral iminium ions, which undergo cycloaddition reactions with cyclopentadiene (Waldmann & Braun, 1991).

Synthesis of Penicillin-type β-Lactams

This compound has been instrumental in the synthesis of the basic skeleton of penicillin-type β-lactams, providing a general synthetic route to a variety of methyl penam-(3S)-carboxylates with varying substituent patterns (Chiba et al., 1989).

Synthesis of Non-Chiral, Rigid Analogues

It also facilitates the synthesis of non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, serving as an analogue of 2-aminoadipic acid. This process involves alkylation steps and the formation of a dimethyl pyrrolidine-2,5-dicarboxylate (Kubyshkin et al., 2007).

Synthesis of Enantiomerically Pure Compounds

The compound is used in the scalable synthesis of enantiomerically pure compounds, such as cis-1,2-cyclohexanediamines and exo- and endo-7-azabicyclo[2.2.1]heptan-2-amines, utilizing specific starting materials for the production of these amino acid analogues (Pandey et al., 2013).

Chirospecific Syntheses

A method for the chirospecific preparation of optically pure 1-carboxy-7-azabicycloheptane amino acids was reported, using this compound for the generation of peptidomimetics and conformational probes (Campbell & Rapoport, 1996).

Future Directions

The future research directions could involve further exploration of the synthesis methods, understanding the mechanism of action, and studying the biological activities of this compound. Given its structural similarity to tropane alkaloids, it could be of interest in medicinal chemistry and drug discovery .

properties

IUPAC Name |

7-O-tert-butyl 1-O-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5/c1-12(2,3)19-11(17)14-8-5-6-13(14,7-9(8)15)10(16)18-4/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOUCGHFXUTNGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1(CC2=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

-palladium, 95%](/img/structure/B3169213.png)

![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]benzenesulfonyl chloride](/img/structure/B3169228.png)